(E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 142994-71-6
VCID: VC11799441
InChI: InChI=1S/C16H14N2S/c17-10-14-13-8-4-5-9-15(13)19-16(14)18-11-12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-9H2/b18-11+
SMILES: C1CCC2=C(C1)C(=C(S2)N=CC3=CC=CC=C3)C#N
Molecular Formula: C16H14N2S
Molecular Weight: 266.4 g/mol

(E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

CAS No.: 142994-71-6

Cat. No.: VC11799441

Molecular Formula: C16H14N2S

Molecular Weight: 266.4 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - 142994-71-6

Specification

CAS No. 142994-71-6
Molecular Formula C16H14N2S
Molecular Weight 266.4 g/mol
IUPAC Name 2-[(E)-benzylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Standard InChI InChI=1S/C16H14N2S/c17-10-14-13-8-4-5-9-15(13)19-16(14)18-11-12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-9H2/b18-11+
Standard InChI Key PEJFIJKXDWYKHM-WOJGMQOQSA-N
Isomeric SMILES C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=CC=C3)C#N
SMILES C1CCC2=C(C1)C(=C(S2)N=CC3=CC=CC=C3)C#N
Canonical SMILES C1CCC2=C(C1)C(=C(S2)N=CC3=CC=CC=C3)C#N

Introduction

(E)-2-(Benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a heteroaromatic compound that belongs to the class of Schiff bases. These compounds are known for their diverse applications in chemistry and biology, including their roles in drug design and as intermediates in organic synthesis. The specific compound is synthesized through the condensation reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with benzaldehyde.

Synthesis

The synthesis of (E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile involves a straightforward condensation reaction. Typically, this reaction is carried out by mixing equimolar amounts of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and benzaldehyde in a solvent such as methanol. The mixture is then refluxed for several hours until the reaction is complete, as confirmed by thin-layer chromatography (TLC). The resulting precipitate is filtered, dried, and often recrystallized to obtain pure crystals suitable for further analysis .

Characterization

Characterization of (E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile involves various spectroscopic techniques:

  • FT-IR Spectroscopy: This technique is used to identify functional groups within the molecule. For similar Schiff bases, characteristic bands include those for the C=N group, typically observed around 1619 cm1^{-1}, and the C-N group, which may appear around 2220 cm1^{-1} .

  • NMR Spectroscopy: Both 1{}^{1}H-NMR and 13{}^{13}C-NMR are essential for determining the molecular structure. These spectra provide detailed information about the proton and carbon environments within the molecule .

  • X-ray Diffraction: This method is used to determine the crystal structure of the compound, providing insights into its molecular geometry and packing arrangement .

Theoretical Studies

Theoretical studies, such as density functional theory (DFT) calculations, are often employed to further understand the molecular properties of these compounds. These calculations can provide insights into bond lengths, angles, and chemical shifts, which are crucial for validating experimental data and predicting potential biological activities .

Biological Activities

While specific biological activity data for (E)-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile may not be readily available, compounds within the tetrahydrobenzo[b]thiophene class have shown promise in various biological assays. For instance, tetrahydrobenzo[b]thiophenes have been reported to exhibit antibacterial and antifungal activities . Further research is needed to explore the potential biological applications of this specific compound.

Table 1: Spectroscopic Data for Similar Schiff Bases

Spectroscopic MethodCharacteristic Bands/Signals
FT-IRC=N: 1619 cm1^{-1}, C-N: 2220 cm1^{-1}
1{}^{1}H-NMRSpecific proton environments
13{}^{13}C-NMRSpecific carbon environments

Table 2: Theoretical Calculation Parameters

Calculation MethodBasis Set
DFTB3LYP with 6-311+G(2d,p)

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